Tert-butyl 4-(methylamino)pentanoate;hydrochloride
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Overview
Description
Tert-butyl 4-(methylamino)pentanoate;hydrochloride is an organic compound with the molecular formula C10H22ClNO2. It is a hydrochloride salt of tert-butyl 4-(methylamino)pentanoate, which is a derivative of pentanoic acid. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylamino)pentanoate;hydrochloride typically involves the reaction of tert-butyl 4-(methylamino)pentanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: tert-butyl 4-(methylamino)pentanoate.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Ensuring the purity of tert-butyl 4-(methylamino)pentanoate.
Reaction Setup: Using large reactors with precise control over temperature and mixing.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylamino)pentanoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group will yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-(methylamino)pentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(methylamino)butanoate: Similar structure but with a shorter carbon chain.
Tert-butyl 4-(methylamino)hexanoate: Similar structure but with a longer carbon chain.
Tert-butyl 4-(methylamino)propanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Tert-butyl 4-(methylamino)pentanoate;hydrochloride is unique due to its specific carbon chain length and the presence of both tert-butyl and methylamino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(methylamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMLDHTBYYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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